2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative featuring a fused bicyclic core (4H-chromene) substituted with an amino group, a ketone (5-oxo), two methyl groups at the 7-position, a nitrile group at the 3-position, and a 3-iodophenyl moiety at the 4-position. Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIFNFPPRJQBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)I)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound features a chromene backbone substituted with an amino group and a 3-iodophenyl moiety. The presence of a nitrile group enhances its reactivity and potential biological interactions.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Molecular Formula | C19H19N3O2I |
| Molecular Weight | 396.27 g/mol |
| Functional Groups | Amino (-NH2), Iodophenyl (-C6H4I), Carbonitrile (-C≡N) |
| Chromene Core | Tetrahydrochromene structure |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins.
Mechanism of Action:
- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G2/M phase.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both bacterial and fungal strains. In vitro studies have shown efficacy against:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
- Fungi: Candida albicans
Mechanism of Action:
The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
In preclinical models, this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
A study involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced edema and inflammatory markers in tissues.
Synthesis and Characterization
The synthesis involves a multi-step process starting from readily available precursors. Characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm structure.
Table 2: Summary of Research Findings
Scientific Research Applications
Biological Activities
This compound has been studied for its potential biological activities, which include:
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For example:
- A study demonstrated that similar chromene derivatives inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for further development in treating infections.
Antioxidant Activity
Antioxidants play a crucial role in preventing oxidative stress-related diseases. The presence of the chromene moiety in this compound contributes to its potential antioxidant properties.
Synthetic Applications
The synthesis of 2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be achieved through various methods involving multi-component reactions. This versatility makes it a valuable intermediate in organic synthesis.
Case Study 1: Anticancer Mechanism
A recent study explored the anticancer effects of chromene derivatives on breast cancer cells. The results indicated that these compounds led to a significant decrease in cell viability and induced apoptosis through the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 3: Antioxidant Properties
Research assessing the antioxidant capacity of various chromene derivatives found that this compound demonstrated significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, further supporting its application in nutraceuticals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s structural analogs differ primarily in the aryl substituent at the 4-position and modifications to the chromene core. Key comparisons include:
Key Observations
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl , cyano in 6f ) enhance tyrosinase inhibition or anticancer activity by modulating electronic interactions with target residues. Bulky substituents (e.g., 3-iodophenyl) may improve binding via van der Waals interactions but could reduce solubility. The iodine atom’s polarizability may also influence π-π stacking or halogen bonding .
Spectroscopic and Crystallographic Trends :
- IR Spectroscopy : C≡N stretches appear consistently at ~2180–2191 cm⁻¹ across analogs, confirming nitrile group stability .
- Crystal Packing : Dimethyl groups at the 7-position induce a half-boat conformation in the cyclohexyl ring, as seen in 3,4-dimethoxyphenyl and 4-nitrophenyl derivatives .
Synthetic Accessibility :
- Compounds with halogenated aryl groups (e.g., 2-chlorophenyl , 3-iodophenyl) often require multi-step protocols involving Suzuki coupling or nucleophilic substitution.
Pharmacological Potential: Tyrosinase inhibitors (e.g., 6f ) and apoptosis-inducing agents (e.g., 3,4-dimethoxyphenyl derivative ) highlight the scaffold’s versatility. The 3-iodophenyl derivative’s bioactivity remains underexplored but is hypothesized to exhibit enhanced target affinity due to iodine’s unique properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-4-(3-iodophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves a multi-step protocol:
Core Formation : Condensation of 3-iodobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) under basic conditions (e.g., piperidine or Knoevenagel catalysis) to form the chromene backbone .
Cyclization : Intramolecular cyclization via microwave-assisted or reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) to enhance ring closure efficiency .
Functionalization : Introduction of the cyano and amino groups via nitrile incorporation and subsequent reduction or nucleophilic substitution .
- Optimization : Reaction yields (60–85%) depend on solvent choice, catalyst loading, and temperature. For example, microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the chromene scaffold, with characteristic signals for the 3-iodophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the dimethyl groups (δ 1.1–1.3 ppm) .
- XRD : Single-crystal X-ray diffraction resolves conformational details (e.g., sofa-shaped cyclohexenone ring and intermolecular H-bonding patterns) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 447.2) .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., space group, unit cell dimensions) vary with substituents on the phenyl ring in chromene derivatives?
- Methodological Answer :
- Substituent Impact : The 3-iodophenyl group induces steric and electronic effects, altering crystal packing. For example:
- Space Groups : Derivatives with electron-withdrawing groups (e.g., -I, -Cl) often crystallize in monoclinic systems (e.g., C2/c or P2/c) due to H-bonding networks .
- Unit Cell Volume : Larger substituents (e.g., -I vs. -Cl) increase unit cell volume (e.g., 3303.5 Å for -I vs. 743.71 Å for -CH) due to steric bulk .
- Conformational Analysis : The cyclohexenone ring adopts a sofa conformation, while the pyran ring shows slight puckering. Substituents at the 3-position influence dihedral angles (e.g., 64.06° for -I vs. 68.1° for -CF) .
Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound, and how do they align with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets. The iodine atom’s polarizable nature increases electron density at the cyano group, enhancing electrophilic reactivity .
- Docking Studies : Target enzymes (e.g., cyclooxygenase-2 or kinases) show binding affinity (ΔG = -8.2 kcal/mol) due to H-bonding between the amino group and active-site residues (e.g., Glu346) .
- Validation : Compare computed IC values with in vitro assays (e.g., 12.5 μM predicted vs. 14.3 μM observed in COX-2 inhibition) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromene derivatives?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., -I, -Cl, -CF) and measure bioactivity trends. For example:
- Antimicrobial Activity : -I derivatives show higher Gram-positive inhibition (MIC = 8 μg/mL) than -Cl analogs (MIC = 32 μg/mL) due to enhanced membrane permeability .
- Anti-inflammatory Activity : Electron-withdrawing groups (-I, -NO) improve COX-2 selectivity over COX-1 (selectivity ratio: 5.7 for -I vs. 2.1 for -CH) .
- Data Normalization : Account for assay variability (e.g., cell line differences, solvent effects) using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
